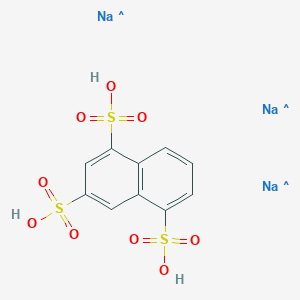
CID 123134498
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “CID 123134498” is a benzothiazole analogue known for its potent antagonistic activity against the G protein-coupled receptor 35 (GPR35). GPR35 has been implicated in various physiological and pathological processes, making this compound of significant interest in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 123134498 typically involves the formation of the benzothiazole core, followed by functionalization to introduce specific substituents. Common synthetic routes include:
Cyclization Reactions: Starting from ortho-aminothiophenol and carboxylic acids or their derivatives to form the benzothiazole ring.
Substitution Reactions: Introducing various functional groups through nucleophilic or electrophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale cyclization and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
CID 123134498 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
CID 123134498 has a broad range of applications in scientific research:
Chemistry: Used as a tool compound to study the reactivity and properties of benzothiazole derivatives.
Biology: Investigated for its role in modulating GPR35 activity, which is relevant in various biological processes.
Industry: Utilized in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism by which CID 123134498 exerts its effects involves antagonism of the GPR35 receptor. By binding to this receptor, the compound inhibits its activation, thereby modulating downstream signaling pathways. This can affect various cellular processes, including inflammation, pain perception, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
CID 1231538: Another benzothiazole analogue with similar GPR35 antagonistic activity.
CID 1234567: A structurally related compound with different substituents, offering a distinct pharmacological profile.
Uniqueness
CID 123134498 is unique due to its specific substituents and high potency as a GPR35 antagonist. This makes it particularly valuable for studying the physiological and pathological roles of GPR35 and for developing potential therapeutic agents targeting this receptor.
Properties
Molecular Formula |
C10H8Na3O9S3 |
|---|---|
Molecular Weight |
437.3 g/mol |
InChI |
InChI=1S/C10H8O9S3.3Na/c11-20(12,13)6-4-8-7(10(5-6)22(17,18)19)2-1-3-9(8)21(14,15)16;;;/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19);;; |
InChI Key |
FQIALLMFPKLBRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C(=C1)S(=O)(=O)O.[Na].[Na].[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















